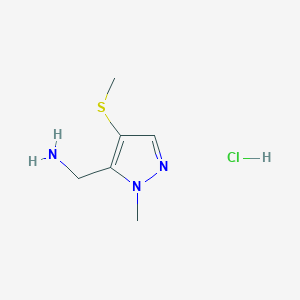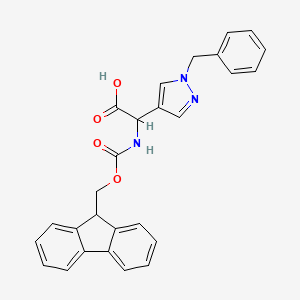
2-(1-Benzylpyrazol-4-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Benzylpyrazol-4-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid is a useful research compound. Its molecular formula is C27H23N3O4 and its molecular weight is 453.498. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Protective Group in Organic Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, which is part of the 2-(1-Benzylpyrazol-4-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid structure, is commonly used to protect hydroxy-groups in organic synthesis. This group can be conveniently removed by the action of triethylamine in dry pyridine, while other base-labile protecting groups remain intact. This quality makes it a valuable tool in the synthesis of complex organic molecules, such as oligonucleotides (Gioeli & Chattopadhyaya, 1982).
Metal-Ion Sensing and Fluorescent Dye Development
Some derivatives of fluorene, which is part of the chemical structure , show promise in the development of metal-ion sensing probes and fluorescent dyes. These derivatives exhibit high sensitivity and selectivity to certain metal ions like Zn2+ and efficient two-photon absorption properties, making them potential candidates for applications in fluorescence microscopy and sensing of metal ions (Belfield et al., 2010). Additionally, spectral properties of fluorene derivatives indicate their potential as two-photon fluorescent dyes, useful in various scientific applications (Belfield et al., 2002).
Biosensor Applications
The compound's derivatives are also explored in biosensor technology. For example, a conducting copolymer of a monomer related to this compound has been used as a matrix for cholesterol biosensing studies, demonstrating its potential in medical diagnostics and health monitoring (Soylemez et al., 2013).
Photocatalyzed Reactions
The structure related to this compound has been used in photocatalyzed reactions, such as benzylation of electrophilic olefins, demonstrating its utility in facilitating complex organic reactions under specific conditions (Capaldo et al., 2016).
Synthesis of Fluorescent Whitener
Derivatives of the compound have been synthesized and applied as fluorescent whiteners on polyester fibers, indicating their potential use in the textile industry to enhance the brightness and appearance of fabrics (Rangnekar & Tagdiwala, 1986).
Propiedades
IUPAC Name |
2-(1-benzylpyrazol-4-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O4/c31-26(32)25(19-14-28-30(16-19)15-18-8-2-1-3-9-18)29-27(33)34-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-14,16,24-25H,15,17H2,(H,29,33)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOOPHWOLWCVHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
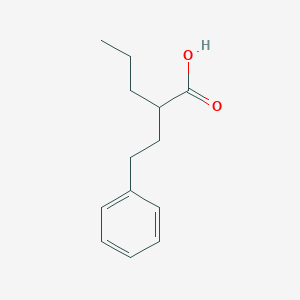
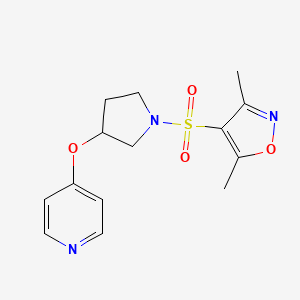

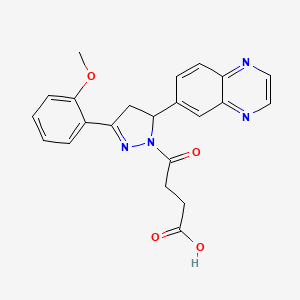

![3-((1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2609260.png)
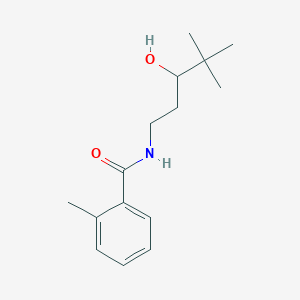
![2-[(3-Chlorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2609262.png)
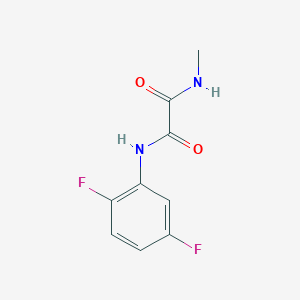
![4,4,4-Trifluoro-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]butan-1-one](/img/structure/B2609265.png)
![2-(1H-imidazol-1-yl)-1-[3-(trifluoromethyl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B2609266.png)
![8,8-dimethyl-5-phenyl-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2609267.png)

